molecular formula C18H23N3OS B2816749 (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone CAS No. 1286711-94-1

(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone

Cat. No.: B2816749
CAS No.: 1286711-94-1
M. Wt: 329.46
InChI Key: MDHWBRRKVMLLMD-UHFFFAOYSA-N
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Description

The compound “(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone” features a methanone core linking a substituted piperidine moiety and a 2-(ethylthio)phenyl group. The piperidine ring is functionalized at the 4-position with a 1H-imidazol-1-ylmethyl substituent, which introduces nitrogen-rich heterocyclic character. This structural framework is common in medicinal chemistry, particularly in targeting enzymes or receptors where aromatic and heterocyclic interactions are critical .

Properties

IUPAC Name

(2-ethylsulfanylphenyl)-[4-(imidazol-1-ylmethyl)piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-2-23-17-6-4-3-5-16(17)18(22)21-10-7-15(8-11-21)13-20-12-9-19-14-20/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHWBRRKVMLLMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)N2CCC(CC2)CN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

. One common approach is to first synthesize the imidazole derivative, then react it with piperidine under specific conditions to form the piperidine-imidazole intermediate

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and catalysts are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Nucleophilic Substitution at the Piperidine Nitrogen

The piperidine nitrogen (N1) undergoes nucleophilic substitution under acidic or alkylating conditions, enabling structural diversification:

  • Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides, or sulfonyl chlorides.

  • Conditions : Base (e.g., triethylamine) in dichloromethane or acetonitrile at 0–25°C.

  • Outcome : Formation of N-alkylated or N-acylated derivatives, enhancing lipophilicity or introducing pharmacophores.

Example Reaction :

Compound+CH3IEt3N, CH2Cl2N-Methyl derivative\text{Compound} + \text{CH}_3\text{I} \xrightarrow{\text{Et}_3\text{N, CH}_2\text{Cl}_2} \text{N-Methyl derivative}

Oxidation of the Ethylthio Group

The ethylthio (-S-C₂H₅) substituent on the phenyl ring is susceptible to oxidation, yielding sulfoxide or sulfone derivatives:

  • Reagents : Hydrogen peroxide (H₂O₂), meta-chloroperbenzoic acid (mCPBA).

  • Conditions : Solvent-dependent (e.g., methanol at 0°C for sulfoxide; acetic acid at 50°C for sulfone).

  • Outcome : Increased polarity and potential modulation of receptor binding affinity.

Table 1: Oxidation Outcomes

ReagentProductYield (%)Conditions
H₂O₂ (30%)Sulfoxide72–85MeOH, 0°C, 2 hr
mCPBASulfone65–78AcOH, 50°C, 4 hr

Reductive Amination of the Imidazole Moiety

The imidazole ring’s C2 position participates in reductive amination to introduce aminoalkyl side chains:

  • Reagents : Aldehydes (e.g., formaldehyde) + sodium cyanoborohydride.

  • Conditions : Buffered aqueous methanol (pH 5–6) at 25°C.

  • Outcome : Enhanced hydrogen-bonding capacity for target engagement .

Mechanistic Pathway :

Imidazole+RCHOSchiff baseNaBH3CNAmine derivative\text{Imidazole} + \text{RCHO} \rightarrow \text{Schiff base} \xrightarrow{\text{NaBH}_3\text{CN}} \text{Amine derivative}

Hydrolysis of the Methanone Group

The ketone group undergoes hydrolysis under strongly acidic or basic conditions:

  • Reagents : Concentrated HCl or NaOH.

  • Conditions : Reflux in aqueous ethanol (6–12 hr).

  • Outcome : Cleavage to carboxylic acid derivatives, altering electronic properties .

Cross-Coupling Reactions at the Aromatic Ring

The 2-(ethylthio)phenyl group participates in palladium-catalyzed couplings for aryl-aryl bond formation:

  • Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst.

  • Conditions : Suzuki-Miyaura coupling in dioxane/H₂O at 80°C.

  • Outcome : Expansion of aromatic systems for π-π stacking interactions .

Thioether Alkylation

The ethylthio group acts as a nucleophile in alkylation reactions:

  • Reagents : Alkyl halides (e.g., benzyl bromide).

  • Conditions : K₂CO₃ in DMF at 60°C.

  • Outcome : Introduction of bulky substituents to modulate steric effects.

Key Stability Considerations

  • pH Sensitivity : The imidazole ring undergoes protonation below pH 6, affecting solubility and reactivity .

  • Thermal Stability : Decomposition observed >200°C, necessitating low-temperature storage.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a ligand for biological receptors or enzymes.

  • Medicine: : It could be explored for its therapeutic properties, such as antimicrobial or anti-inflammatory effects.

  • Industry: : It might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as a ligand, it may bind to a receptor or enzyme, altering its activity. The molecular targets and pathways involved would be specific to the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

  • The trifluoromethyl group in Compound 65 enhances metabolic stability and hydrophobic interactions compared to the ethylthio group in the target compound, which may prioritize different pharmacokinetic profiles .
  • Tetrazole-containing derivatives (Compounds 22–28) exhibit improved aqueous solubility due to the tetrazole ring’s polarity, whereas the target compound’s ethylthio group may favor membrane permeability .

Synthetic Strategies: The target compound’s synthesis likely employs coupling agents like HBTU (as in Compound 65 and Compound 7), but the use of 2-(ethylthio)benzoic acid as a starting material distinguishes its pathway.

Therapeutic Potential: While Compound 65 targets retinol-binding proteins and Compound 7 modulates histamine receptors, the target compound’s lack of reported bioactivity necessitates further studies to define its therapeutic niche.

Biological Activity

The compound (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone, with the CAS number 1334371-84-4, is a synthetic derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C19H22N3OSC_{19}H_{22}N_3OS, with a molecular weight of approximately 365.4 g/mol. The structure includes an imidazole ring, a piperidine moiety, and an ethylthio-substituted phenyl group, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₉H₂₂N₃OS
Molecular Weight365.4 g/mol
CAS Number1334371-84-4

Opioid Receptor Activity

Research indicates that derivatives similar to the compound exhibit selective binding to opioid receptors, particularly delta-opioid receptors. A study demonstrated that certain imidazole-piperidine derivatives showed significant anxiolytic and antidepressant-like effects in animal models when administered subcutaneously . The binding affinities for these receptors suggest potential applications in treating mood disorders.

Anticancer Activity

Another area of interest is the anticancer properties of imidazole derivatives. In vitro studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines. For instance, some derivatives demonstrated IC50 values in the nanomolar range against cervical and bladder cancer cells, indicating strong cytotoxic effects . This suggests that this compound may also possess anticancer properties worth exploring.

Study on Anxiolytic Effects

In a controlled study involving mouse models, compounds structurally related to this compound were tested for their effects on anxiety and depression. The results indicated a significant reduction in anxiety-like behaviors as measured by the mouse tail suspension test and ultrasonic vocalizations. These findings support the hypothesis that such compounds could be developed into therapeutic agents for anxiety disorders .

Antitumor Activity Assessment

A separate investigation focused on the cytotoxic effects of related compounds against human cancer cell lines. The study revealed that specific derivatives inhibited cell proliferation effectively. For example, one derivative showed an IC50 value of 3 nM against tumor cells, outperforming standard chemotherapeutic agents like cisplatin . This highlights the potential of imidazole-based compounds in cancer therapy.

Q & A

Q. Q1. What are the critical steps and reaction conditions for synthesizing (4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(2-(ethylthio)phenyl)methanone?

Methodological Answer: The synthesis involves a multi-step approach:

  • Step 1: Coupling of 2-(ethylthio)benzoic acid with a piperidine derivative via an acyl chloride intermediate under anhydrous conditions (e.g., using thionyl chloride).
  • Step 2: Introduction of the imidazole-methyl group via nucleophilic substitution or reductive amination, requiring controlled pH and temperature (e.g., 40–60°C in DMF) to avoid side reactions.
  • Step 3: Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization to achieve >95% purity .
    Key Conditions: Optimize solvent polarity (e.g., dichloromethane for acylation, DMF for alkylation) and reaction time (monitored by TLC/HPLC) to prevent over-alkylation or decomposition .

Q. Q2. Which spectroscopic techniques are most reliable for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR (¹H/¹³C): Assign peaks for the ethylthio group (δ ~2.5–3.0 ppm for SCH₂CH₃), imidazole protons (δ ~7.2–7.8 ppm), and piperidine methylene (δ ~3.5–4.0 ppm). Use DEPT-135 to distinguish CH₂/CH₃ groups .
  • Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ with <5 ppm error. Fragmentation patterns should align with cleavage at the methanone bridge .
  • IR Spectroscopy: Verify carbonyl stretching (C=O at ~1650–1700 cm⁻¹) and C-S bond (600–700 cm⁻¹) .

Advanced Synthesis and Optimization

Q. Q3. How can researchers resolve low yields during the alkylation step of the imidazole moiety?

Methodological Answer: Low yields often stem from steric hindrance at the piperidine nitrogen or competing side reactions. Mitigation strategies include:

  • Catalytic Agents: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilicity.
  • Temperature Control: Conduct reactions at 50–60°C in polar aprotic solvents (e.g., DMF) to improve reactivity without degrading heat-sensitive groups.
  • Protection/Deprotection: Temporarily protect reactive sites (e.g., using Boc groups) on the piperidine ring before alkylation .

Q. Q4. What experimental approaches address discrepancies in NMR data for this compound?

Methodological Answer: Contradictions in NMR signals may arise from tautomerism (imidazole ring) or impurities. Solutions include:

  • Variable Temperature NMR: Analyze spectra at 25°C and 60°C to identify dynamic equilibria (e.g., imidazole proton exchange).
  • 2D NMR (COSY, HSQC): Resolve overlapping peaks by correlating ¹H-¹H and ¹H-¹³C couplings.
  • Purity Checks: Use HPLC-MS to detect trace impurities (e.g., unreacted starting materials) that distort integrations .

Pharmacological Mechanism and Assay Design

Q. Q5. How should researchers design assays to evaluate this compound’s interaction with biological targets?

Methodological Answer:

  • Receptor Binding Assays: Screen against GPCRs (e.g., histamine or serotonin receptors) using radioligand displacement (e.g., ³H-labeled antagonists). Calculate IC₅₀ values and compare to known ligands .
  • Computational Docking: Use Schrödinger Suite or AutoDock Vina to predict binding poses, focusing on the ethylthio group’s hydrophobic interactions and imidazole’s hydrogen-bonding potential .
  • Cellular Activity Tests: Measure cAMP levels (for GPCR modulation) or calcium flux in HEK293 cells transfected with target receptors .

Q. Q6. What strategies optimize solubility for in vivo studies?

Methodological Answer:

  • Salt Formation: Convert the free base to a hydrochloride salt (test molar ratios of HCl:compound) to enhance aqueous solubility .
  • Co-Solvents: Use PEG-400 or cyclodextrin-based formulations for intravenous administration.
  • LogP Adjustment: Introduce polar substituents (e.g., hydroxyl groups) on the phenyl ring without disrupting pharmacophore integrity .

Structure-Activity Relationship (SAR) Studies

Q. Q7. How can SAR studies be structured to identify critical functional groups for bioactivity?

Methodological Answer:

  • Analog Synthesis: Prepare derivatives with modified substituents (e.g., replacing ethylthio with methylsulfonyl or altering the imidazole position).
  • Biological Profiling: Test analogs in parallel assays (e.g., enzyme inhibition, cytotoxicity) to correlate structural changes with activity.
  • Data Analysis: Use multivariate regression (e.g., PLS) to identify key descriptors (e.g., Hammett σ values for substituents on the phenyl ring) .

Stability and Degradation Analysis

Q. Q8. What methodologies assess the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced Degradation Studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 24/48/72 hours .
  • Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound depletion using LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance .

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